3-O-Methyldopamine hydrochloride 3-O-Methyldopamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1477-68-5
VCID: VC0193608
InChI: InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
SMILES: COC1=C(C=CC(=C1)CCN)O.Cl
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

3-O-Methyldopamine hydrochloride

CAS No.: 1477-68-5

VCID: VC0193608

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-O-Methyldopamine hydrochloride - 1477-68-5

Description

3-O-Methyldopamine hydrochloride is a chemical compound with the molecular formula C9H13NO2.ClH and a molecular weight of 203.67 . It appears as a crystalline solid, ranging in color from white to light brown . It is also known by several synonyms, including 3-Methoxytyramine hydrochloride and 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride . 3-O-Methyldopamine hydrochloride is a major metabolite of dopamine, resulting from the action of catechol O-methyltransferase .

3-Methoxytyramine (3-MT) is a human trace amine that functions as a metabolite of the neurotransmitter dopamine . It has the capacity to act as an agonist . 3-O-Methyldopamine hydrochloride can be used as a biomarker for diagnosing neuroendocrine tumors like pheochromocytoma or paraganglioma .

Another similar chemical compound is Dopamine hydrochloride, which is also known as 4-(2-Aminoethyl)benzene-1,2-diol hydrochloride . It contains between 99.0 percent to 101.0 percent of dried substance . Dopexamine dihydrochloride, with the molecular formula C22H34Cl2N2O2, is yet another similar compound . It is defined as 4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]benzene-1,2-diol dihydrochloride and has a content of 98.5 per cent to 101.0 per cent on an anhydrous substance basis .

CAS No. 1477-68-5
Product Name 3-O-Methyldopamine hydrochloride
Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name 4-(2-aminoethyl)-2-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Standard InChIKey AWRIOTVUTPLWLF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCN)O.Cl
Canonical SMILES COC1=C(C=CC(=C1)CCN)O.Cl
Appearance Off-White to Light Brown Solid
Purity > 95%
Synonyms 4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride; 4-(2-Aminoethyl)guaiacol Hydrochloride; 2-Methoxytyramine Hydrochloride; 3-Methoxy-4-hydroxy-phenethylamine Hydrochloride; 3-O-Methyldopamine Hydrochloride; 4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride; 4-
PubChem Compound 11957621
Last Modified Aug 15 2023

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